molecular formula C7H8N4O2 B156071 Theophylline-1,3-15N2-2-13C CAS No. 84718-95-6

Theophylline-1,3-15N2-2-13C

Cat. No.: B156071
CAS No.: 84718-95-6
M. Wt: 183.14 g/mol
InChI Key: ZFXYFBGIUFBOJW-NBLDSOAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Theophylline-1,3-15N2-2-13C is a labeled derivative of theophylline, a xanthine alkaloid commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. This compound is isotopically labeled with nitrogen-15 and carbon-13, making it valuable for various research applications, particularly in the fields of pharmacokinetics and metabolic studies .

Mechanism of Action

Target of Action

Theophylline-1,3-15N2-2-13C, a labeled form of Theophylline, primarily targets phosphodiesterase enzymes (PDE III and IV) and adenosine receptors . These targets play a crucial role in smooth muscle relaxation, bronchial dilation, and central nervous system stimulation .

Mode of Action

Theophylline acts as a phosphodiesterase inhibitor , adenosine receptor blocker , and histone deacetylase activator . By inhibiting phosphodiesterase enzymes, it increases the levels of cyclic AMP and cyclic GMP in the body. This leads to relaxation of bronchial smooth muscle, inhibition of inflammatory cell activation, and central nervous system stimulation .

Biochemical Pathways

Theophylline’s action on phosphodiesterase enzymes and adenosine receptors affects several biochemical pathways. It enhances the force of contraction of diaphragmatic muscles through the enhancement of calcium uptake via adenosine-mediated channels . The exact biochemical pathways affected by this compound are still under investigation.

Pharmacokinetics

Theophylline is well absorbed when taken orally, with an oral bioavailability of 96% . It distributes rapidly into fat-free tissues and body water . Theophylline is primarily eliminated by hepatic metabolism involving isoenzymes of the cytochrome P450 system . Renal elimination of unchanged drug accounts for 10 to 15% of the total elimination of the dose in adults .

Result of Action

Theophylline’s action results in bronchodilation and suppression of the response of the airways to stimuli . This makes it effective in managing the symptoms of asthma, COPD, and other lung conditions caused by reversible airflow obstruction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, certain conditions such as neonatal stage, old age, acute pulmonary edema, cor pulmonale, fever, heart failure, hepatic impairment, hypothyroidism, smoking cessation, sepsis with multiple organ failure, shock, and third trimester of pregnancy can significantly alter theophylline clearance . Therefore, these factors should be considered when administering this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Theophylline-1,3-15N2-2-13C involves the incorporation of isotopically labeled nitrogen and carbon atoms into the theophylline molecule. This can be achieved through multi-step organic synthesis, starting from labeled precursors. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the incorporation of the isotopes at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity labeled precursors and advanced purification techniques to obtain the final product with high isotopic enrichment and chemical purity .

Chemical Reactions Analysis

Types of Reactions: Theophylline-1,3-15N2-2-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Theophylline-1,3-15N2-2-13C has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i7+1,10+1,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXYFBGIUFBOJW-NBLDSOAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[15N]1C2=C(C(=O)[15N]([13C]1=O)C)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 5 mM 8-(3-aminopropyl)-theophylline (R.C. Boguslaski et al., 1980) in 0.1 M carbonate buffer, pH 8.0, was incubated with an N-hydroxysuccinimide ester activated dextran surface (according to Example I.3.2) overnight at 25° C., whereupon the surface was washed with water.
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N-hydroxysuccinimide ester
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Synthesis routes and methods II

Procedure details

Following the method of Cook et al, Res. Comm. Chem. Path. Pharm. 13:497(1976), 4,5-diamino-1,3-dimethylpyrimidine-2,6-dione is heated with glutaric anhydride to yield the following: ##STR12##
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Synthesis routes and methods III

Procedure details

To a solution of 502 mg (0.86 mmol) of the theophylline derivative in 8 ml of methanol was added, under argon atmosphere, 360 mg (1.90 mmol) of p-toluenesulfonic acid monohydrate, and the mixture was heated under reflux for 4 hours. The reaction mixture was cooled to room temperature, adjusted to a pH value of 10 by the addition of a saturated aqueous solution of sodium hydrogencarbonate, and then extracted with chloroform. The organic layer was dried over anhydrous sodium sulfate and concentrated by evaporation under reduced pressure. The residue (540 mg) was subjected to silica gel column chromatography, eluted with chloroform-methanol (50:1), to give 225 mg (0.45 mmol) of 7-[2-[4-[5-(3-methoxy-4-hydroxyphenyl)-2,4]-pentadienoyl]piperazin-1-yl]ethyl]theophylline.
Name
theophylline
Quantity
502 mg
Type
reactant
Reaction Step One
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8 mL
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solvent
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360 mg
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reactant
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Synthesis routes and methods IV

Procedure details

5 mg of 8-propylcarboxytheophylline was dissolved in 1 ml of DMF, and added with 3 mg of N-hydroxysuccinimide and 5 mg of water-soluble carbodiimide, followed by stirring at room temperature for 2 hours, to obtain activated theophylline. 10 mg of bovine serum albumin (BSA) was dissolved in 1 ml of a 0.1M aqueous solution of sodium hydrogencarbonate and added with 500 μl of the aforementioned activated theophylline solution. The mixed solution was allowed to stand at room temperature for an hour, and then unreacted substances were removed through a SEPHADEX G-25 (produced by Pharmacia Co.) column preliminarily equilibrated with PBS to obtain 9 mg of the objective large molecule antigen (theophylline-BSA conjugate)
Name
8-propylcarboxytheophylline
Quantity
5 mg
Type
reactant
Reaction Step One
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1 mL
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solvent
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3 mg
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5 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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